N,N,N'',N''-Tetraisopropyldiethylenetriamine
Overview
Description
N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine is a chemical compound with the molecular formula C16H37N3 and a molecular weight of 271.49 g/mol . This compound is known for its application in various fields of scientific research, particularly in proteomics. It is a colorless to light orange or yellow clear liquid that is sensitive to air and should be stored under inert gas conditions .
Preparation Methods
The synthesis of N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine typically involves the reaction of diethylenetriamine with isopropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization to achieve a purity of over 98% .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: It can be reduced to simpler amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions that would otherwise be less efficient. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in catalysis and molecular recognition .
Comparison with Similar Compounds
N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine can be compared with other similar compounds such as:
N,N,N’‘,N’'-Tetramethylethylenediamine (TMEDA): TMEDA is a simpler analog with methyl groups instead of isopropyl groups. It is also used as a ligand and catalyst but has different steric and electronic properties.
N,N,N’‘,N’'-Tetraethylethylenediamine (TEEDA): TEEDA has ethyl groups and exhibits different reactivity and coordination behavior compared to N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine.
The uniqueness of N,N,N’‘,N’'-Tetraisopropyldiethylenetriamine lies in its bulky isopropyl groups, which provide steric hindrance and influence its coordination chemistry and catalytic properties .
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-N',N'-di(propan-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N3/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8/h13-17H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVORTHDQVBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNCCN(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956700-19-9 | |
Record name | N,N,N'',N''-Tetraisopropyldiethylenetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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